3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
Description
3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a benzamide scaffold via an amino group. The pyrrolidin-1-yl moiety at the 3-position of the benzamide ring enhances solubility and modulates pharmacokinetic properties. This compound belongs to a class of kinase inhibitors, with structural similarities to thieno[2,3-d]pyrimidine derivatives studied for cyclin-dependent kinase (CDK) inhibition . Its design leverages the thienopyrimidine scaffold’s ability to interact with ATP-binding pockets of kinases, while the benzamide group introduces steric and electronic modifications to optimize selectivity and potency.
Properties
CAS No. |
917908-46-4 |
|---|---|
Molecular Formula |
C17H17N5OS |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C17H17N5OS/c18-15(23)11-3-4-13(14(9-11)22-6-1-2-7-22)21-16-12-5-8-24-17(12)20-10-19-16/h3-5,8-10H,1-2,6-7H2,(H2,18,23)(H,19,20,21) |
InChI Key |
UTCCSTSUTSCSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Formation of the Benzamide Group: This can be done by coupling the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thienopyrimidine moiety.
Reduction: Reduction reactions could target the benzamide group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazone-Based Thieno[2,3-d]pyrimidine Derivatives
Early studies on thieno[2,3-d]pyrimidin-4-yl hydrazones (e.g., compounds 22 and 24 in ) focused on CDK4 inhibition. These derivatives feature a hydrazone linker instead of the benzamide group, with substitutions such as 4-[(methylamino)methyl]phenyl or isoindolinecarbaldehyde . Key differences include:
- Biological Activity: Hydrazone derivatives showed nanomolar CDK4 inhibition (IC₅₀ ~50–100 nM) but lacked data on selectivity against other kinases. In contrast, the benzamide group in the target compound may enhance selectivity due to steric hindrance .
- SAR Insights : Substitutions on the hydrazone’s aryl group (e.g., tert-butyl) improved potency, suggesting that bulkier groups in the benzamide analog could similarly enhance binding .
Pyridyl Amides of Thieno[2,3-d]pyrimidine
Pyridyl amide derivatives () replace the benzamide with a pyridyl group, altering electronic properties and target engagement. For example, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid demonstrated antimicrobial activity rather than kinase inhibition . This highlights:
- Functional Group Impact : The pyridyl group’s basic nitrogen may facilitate interactions with bacterial enzymes, whereas the benzamide’s aromatic ring favors eukaryotic kinase binding.
- Therapeutic Scope : The target compound’s benzamide scaffold positions it for oncology applications, unlike the antimicrobial pyridyl analogs .
Complex Benzamide Derivatives
describes a structurally intricate benzamide, N-[3-(4,5'-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide, which shares the benzamide core but incorporates a trifluoromethyl group and bipyrimidinylamino moiety . Key comparisons:
- Substituent Effects : The trifluoromethyl group in ’s compound enhances metabolic stability, while the pyrrolidin-1-yl group in the target compound improves solubility.
- Target Specificity: The bipyrimidinylamino group in ’s compound suggests dual kinase binding (e.g., EGFR or VEGFR), contrasting with the single thienopyrimidine core in the target compound .
Comparative Data Table
Research Implications
- Structural Optimization : The benzamide scaffold in the target compound offers a balance between rigidity and solubility, addressing limitations of hydrazone derivatives (e.g., metabolic instability) .
- Therapeutic Potential: Unlike antimicrobial pyridyl amides, the target compound’s design aligns with kinase inhibitor frameworks, suggesting utility in cancer therapy .
Biological Activity
The compound 3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide , also known as a thienopyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a thienopyrimidine core fused with a pyrrolidine ring, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 237.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.28 g/mol |
| CAS Number | 1708427-94-4 |
Thienopyrimidine derivatives like this compound have been shown to interact with various biological targets, primarily through the inhibition of specific kinases involved in cell signaling pathways:
- Phosphatidylinositol 3-Kinase (PI3K) : Inhibition disrupts the PI3K/Akt signaling pathway, which is often overactive in tumors, leading to reduced cell proliferation and survival.
- Pim Kinases : The compound may inhibit Pim-1, Pim-2, and Pim-3 kinases, which are implicated in hematopoietic malignancies and solid tumors. These kinases play critical roles in regulating cell cycle progression and apoptosis.
Antitumor Activity
Numerous studies have evaluated the antitumor efficacy of thienopyrimidine derivatives. For instance, compounds structurally related to this compound demonstrated significant antiproliferative effects against various cancer cell lines:
- K562 Cells : Exhibited an EC50 value of approximately 1.7 µM for growth inhibition.
- MV4-11 Cells : Showed similar potency with submicromolar EC50 values.
These findings suggest that the compound can effectively inhibit tumor growth through targeted kinase inhibition.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in cancer metabolism and cell signaling.
Case Study 1: Inhibition of Pim Kinases
A study published in Nature demonstrated that thienopyrimidine derivatives could inhibit all three Pim kinases with low nanomolar K(i) values. For example, a related compound exhibited K(i) values of 2 nM for Pim-1, indicating strong inhibitory activity. This inhibition was linked to decreased phosphorylation of Bad protein, promoting apoptosis in cancer cells .
Case Study 2: Pharmacokinetics and Bioavailability
Research on the pharmacokinetics of related compounds revealed that they exhibit favorable bioavailability profiles. For instance, one derivative showed a bioavailability of 76% after oral administration in CD-1 mice, suggesting that these compounds could be viable candidates for oral therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
